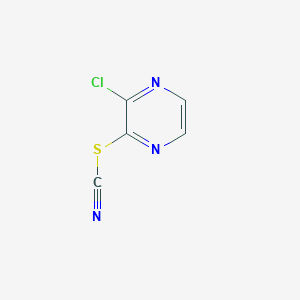

2-Chloro-3-thiocyanatopyrazine

Beschreibung

Eigenschaften

Molekularformel |

C5H2ClN3S |

|---|---|

Molekulargewicht |

171.61 g/mol |

IUPAC-Name |

(3-chloropyrazin-2-yl) thiocyanate |

InChI |

InChI=1S/C5H2ClN3S/c6-4-5(10-3-7)9-2-1-8-4/h1-2H |

InChI-Schlüssel |

FOEBLINUWMPEDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C(=N1)SC#N)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-Chloro-3-thiocyanatopyrazine are best understood by comparing it with pyrazine derivatives bearing substituents at positions 2 and 3. Below is a systematic analysis:

Substituent-Driven Reactivity

A. 2-Amino-3-chloropyrazine (C₄H₄ClN₃)

- Structure: Chlorine at position 2, amino (-NH₂) at position 3.

- However, it reduces electrophilicity compared to thiocyanate .

- Applications : Primarily used in the synthesis of fused heterocycles (e.g., triazepines) via hydrazine-mediated cyclizations .

B. 3-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃)

- Structure : Nitrile (-CN) at position 2, chlorine at position 3.

- Properties : The electron-withdrawing nitrile group amplifies electrophilicity at position 3, favoring nucleophilic aromatic substitution. This contrasts with the thiocyanate group, which participates in both nucleophilic and radical reactions .

- Applications : Intermediate in agrochemicals and ligands for metal catalysis .

C. 2-Chloro-3-phenylsulfanylpyrazine (C₁₀H₇ClN₂S)

- Structure : Phenylthio (-SPh) at position 3.

- Properties : The bulky phenylthio group introduces steric hindrance, reducing reactivity at position 3. The LogP value (3.28) indicates higher lipophilicity than 2-Chloro-3-thiocyanatopyrazine, making it suitable for lipid-soluble drug candidates .

Functional Group Impact on Reactivity

Spectroscopic Differentiation

- Challenges: notes that pyrazine derivatives (e.g., 2-Chloro-3-thiocyanatopyrazine) may be isomeric with triazepines, complicating NMR differentiation. Mass spectrometry and X-ray crystallography are critical for unambiguous identification .

Q & A

Q. Basic

Q. Advanced

- Waste disposal : Neutralize reaction mixtures with NaHCO₃ before disposal to prevent HCN release.

- Storage : Store under argon at -20°C to prevent degradation; monitor via periodic NMR for stability .

What are the unexplored therapeutic applications of 2-Chloro-3-thiocyanatopyrazine?

Basic

Preliminary studies suggest activity against kinase targets (e.g., JAK3) due to pyrazine’s affinity for ATP-binding pockets. Further screening in neurodegenerative models (e.g., Alzheimer’s) is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.